
KW-2478
Vue d'ensemble
Description
KW-2478 est un nouvel inhibiteur de la protéine de choc thermique 90 (Hsp90). La protéine de choc thermique 90 est une chaperonne moléculaire qui joue un rôle crucial dans le repliement, la stabilité et la fonction de nombreuses protéines oncogéniques. This compound a montré un potentiel significatif dans l'inhibition de la croissance des cellules de myélome multiple et d'autres hémopathies malignes .
Applications De Recherche Scientifique
KW-2478 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tool compound to study the role of heat shock protein 90 in various biochemical pathways.
Biology: It is employed in research to understand the molecular mechanisms of protein folding and stability.
Medicine: this compound has shown promising results in preclinical and clinical studies for the treatment of multiple myeloma and other hematological malignancies. It is being investigated for its potential to overcome drug resistance and improve patient outcomes.
Industry: This compound is used in the development of new therapeutic agents and as a reference compound in drug discovery and development
Mécanisme D'action
KW-2478, also known as 2-(2-ethyl-3,5-dihydroxy-6-(3-methoxy-4-(2-morpholinoethoxy)benzoyl)phenyl)-N,N-bis(2-methoxyethyl)acetamide or this compound free base, is a novel non-ansamycin heat shock protein 90 (Hsp90) inhibitor .
Target of Action
The primary target of this compound is the heat shock protein 90 (Hsp90) . Hsp90 plays a crucial role in chaperoning oncogenic client proteins in multiple myeloma (MM) cells .
Mode of Action
this compound inhibits Hsp90, resulting in impaired signal transduction, inhibition of cell proliferation, and the induction of apoptosis in tumor cells . It is associated with the degradation of well-known client proteins as well as a decrease in immunoglobulin heavy chain (IgH) translocation products (FGFR3, c-Maf, and cyclin D1) .
Biochemical Pathways
The inhibition of Hsp90 by this compound results in the destabilization of its client proteins and their proteasomal degradation . This affects multiple crucial signaling pathways in cancer, including the BCR/ABL and MAPK signaling pathways . This compound also depletes the Hsp90 client Cdk9, a transcriptional kinase, and the phosphorylated 4E-BP1, a translational inhibitor .
Result of Action
Exposure of this compound to MM cells resulted in growth inhibition and apoptosis . In the efficacy evaluable phase I/II population treated at the RP2D, the objective response rate was 39.2%, and the clinical benefit rate was 51.9% . This compound showed a significant suppression of tumor growth and induced the degradation of client proteins in tumors .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other drugs. For example, this compound shows synergistic anti-myeloma activity with bortezomib (BTZ) in preclinical studies . The good tolerability of the combination of this compound and BTZ supports further exploration of alternate dosing schedules and combinations .
Analyse Biochimique
Biochemical Properties
KW-2478 interacts with Hsp90, a chaperone protein that plays a crucial role in the folding and function of several oncogenic client proteins . The inhibition of Hsp90 by this compound leads to the degradation of these client proteins, thereby disrupting various biochemical reactions .
Cellular Effects
This compound has been shown to inhibit the growth of cancer cells and induce apoptosis . It weakens the BCR/ABL and MAPK signaling pathways, leading to an increase in p27 and p21 expression and a decrease in cyclin B1 expression, which results in G2/M phase arrest .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of Hsp90’s chaperone function, leading to the degradation of client proteins . This includes a decrease in IgH translocation products such as FGFR3, c-Maf, and cyclin D1 . This compound also depletes the Hsp90 client Cdk9, a transcriptional kinase, and the phosphorylated 4E-BP1, a translational inhibitor .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have a terminal half-life of approximately 6 hours . It has demonstrated significant suppression of tumor growth and induced the degradation of client proteins in tumors .
Dosage Effects in Animal Models
In animal models, this compound has shown more favorable pharmacologic activities than 17-AAG, another Hsp90 inhibitor . It has been observed to significantly suppress tumor growth and reduce both serum M protein and tumor burden in the bone marrow .
Metabolic Pathways
The metabolic pathways of this compound involve its interaction with Hsp90 and the subsequent degradation of client proteins . This affects various signaling pathways, including the BCR/ABL and MAPK pathways .
Méthodes De Préparation
La synthèse de KW-2478 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. La voie de synthèse comprend la formation d'intermédiaires clés par le biais de diverses réactions chimiques telles que la condensation, la cyclisation et les transformations de groupes fonctionnels. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour obtenir le produit souhaité. Les méthodes de production industrielle se concentrent sur l'optimisation du rendement et de la pureté de this compound grâce à des procédés évolutifs et à des mesures strictes de contrôle de la qualité .
Analyse Des Réactions Chimiques
KW-2478 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, conduisant à la formation de produits oxydés.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, conduisant à la formation de produits réduits.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, conduisant à la formation de produits substitués.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
Applications de la recherche scientifique
This compound possède un large éventail d'applications de recherche scientifique, notamment dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :
Chimie : this compound est utilisé comme composé outil pour étudier le rôle de la protéine de choc thermique 90 dans diverses voies biochimiques.
Biologie : Il est utilisé dans la recherche pour comprendre les mécanismes moléculaires du repliement et de la stabilité des protéines.
Médecine : this compound a montré des résultats prometteurs dans des études précliniques et cliniques pour le traitement du myélome multiple et d'autres hémopathies malignes. Il est étudié pour son potentiel à surmonter la résistance aux médicaments et à améliorer les résultats des patients.
Industrie : This compound est utilisé dans le développement de nouveaux agents thérapeutiques et comme composé de référence dans la découverte et le développement de médicaments
Mécanisme d'action
This compound exerce ses effets en inhibant la fonction de chaperonne de la protéine de choc thermique 90. Cette inhibition conduit à la déstabilisation et à la dégradation des protéines clientes oncogéniques qui dépendent de la protéine de choc thermique 90 pour leur stabilité et leur fonction. Les cibles moléculaires de this compound comprennent diverses protéines de signalisation impliquées dans la croissance cellulaire, la survie et l'apoptose. En perturbant ces voies, this compound induit l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses .
Comparaison Avec Des Composés Similaires
KW-2478 est comparé à d'autres inhibiteurs de la protéine de choc thermique 90 tels que la 17-allylamino-17-déméthoxygeldanamycine (17-AAG) et la tanespimycine. Contrairement à ces composés, this compound présente des propriétés pharmacologiques améliorées, notamment une meilleure solubilité dans l'eau et une hépatotoxicité réduite. Cela fait de this compound un candidat plus favorable pour le développement clinique. Des composés similaires comprennent :
- 17-allylamino-17-déméthoxygeldanamycine (17-AAG)
- Tanespimycine
- Bortezomib (lorsqu'il est utilisé en association avec this compound pour une activité antitumorale accrue)
Le caractère unique de this compound réside dans sa capacité à cibler un éventail plus large de protéines oncogéniques et son potentiel à surmonter les limitations associées à d'autres inhibiteurs de la protéine de choc thermique 90 .
Propriétés
IUPAC Name |
2-[2-ethyl-3,5-dihydroxy-6-[3-methoxy-4-(2-morpholin-4-ylethoxy)benzoyl]phenyl]-N,N-bis(2-methoxyethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N2O9/c1-5-22-23(19-28(35)32(11-13-37-2)12-14-38-3)29(25(34)20-24(22)33)30(36)21-6-7-26(27(18-21)39-4)41-17-10-31-8-15-40-16-9-31/h6-7,18,20,33-34H,5,8-17,19H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUXSYAXEKYYMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C=C1O)O)C(=O)C2=CC(=C(C=C2)OCCN3CCOCC3)OC)CC(=O)N(CCOC)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80231491 | |
| Record name | KW-2478 free base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80231491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
819812-04-9 | |
| Record name | KW-2478 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0819812049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KW-2478 free base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80231491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KW-2478 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY50S617NM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(11R)-3-fluoro-11-oxobenzo[b][1]benzothiepine-9-carboxylic acid](/img/structure/B1673794.png)
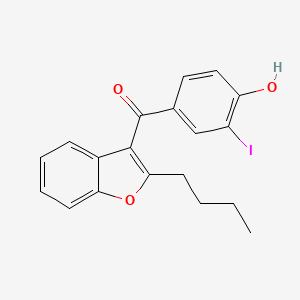
![sodium (6R,7R)-7-((1-benzylpyridin-1-ium-4-yl)amino)-3-(((5-((carboxylatomethyl)thio)-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1673796.png)
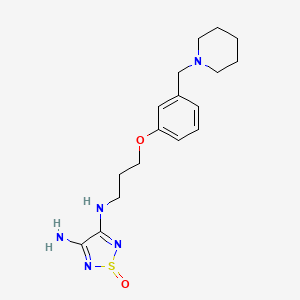
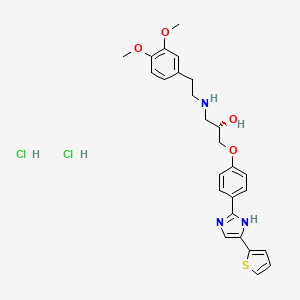


![(4R,6S)-6-[(E)-2-[2-(4-fluoro-3-methylphenyl)-4,6-dimethylphenyl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B1673803.png)

![(betaR,gammaS)-4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]thio]-gamma-hydroxy-beta-methylbenzenebutanoic acid sodium salt](/img/structure/B1673807.png)
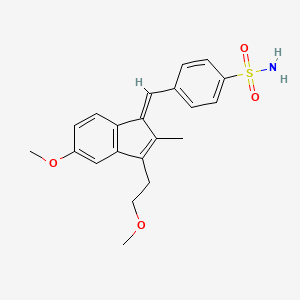
![Methyl (1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxylate](/img/structure/B1673811.png)
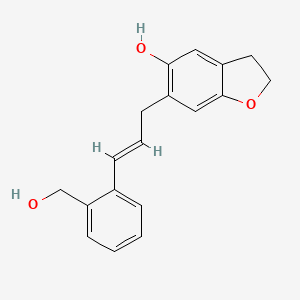
![sodium;(6R,7S)-7-[(1-benzylpyridin-4-ylidene)amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1673816.png)
